molecular formula C13H15NO3 B12991296 Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B12991296
M. Wt: 233.26 g/mol
InChI Key: BZIHVAXWTRYDBT-IJLUTSLNSA-N
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Description

Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[211]hexane-2-carboxylate is a compound belonging to the bicyclic azabicyclohexane familyThe bicyclo[2.1.1]hexane scaffold is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the desired bicyclic product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent light exposure and reaction conditions. Additionally, the process may be optimized to improve yield and purity, such as by using specific wavelengths of light or adding catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The strained bicyclic structure can interact with enzymes or receptors in a unique manner, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substituents and the presence of both a hydroxyl group and a carboxylate group. These functional groups can impart distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C13H15NO3/c15-12-10-6-11(12)14(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2/t10-,11-,12-/m1/s1

InChI Key

BZIHVAXWTRYDBT-IJLUTSLNSA-N

Isomeric SMILES

C1[C@@H]2CN([C@H]1[C@@H]2O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CN(C1C2O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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